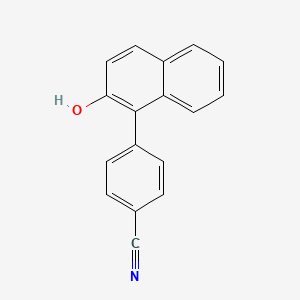

4-(2-Hydroxynaphthalen-1-yl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxynaphthalen-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO/c18-11-12-5-7-14(8-6-12)17-15-4-2-1-3-13(15)9-10-16(17)19/h1-10,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJGXZFJJXBCOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=CC=C(C=C3)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development

Retrosynthetic Analysis of the 4-(2-Hydroxynaphthalen-1-yl)benzonitrile Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. airitilibrary.comscitepress.org This process involves breaking bonds (disconnections) to identify potential precursor molecules, known as synthons. airitilibrary.comresearchgate.net

For the this compound core, the most logical disconnection is the C-C bond between the C1 position of the naphthalene (B1677914) ring and the C4 position of the benzonitrile (B105546) ring. This disconnection leads to two primary synthons:

A nucleophilic 2-naphthol (B1666908) synthon.

An electrophilic 4-cyanophenyl synthon.

The corresponding real-world reagents, or synthetic equivalents, for these synthons would be 2-naphthol and a 4-halobenzonitrile or a related activated species. The forward synthesis would then involve a coupling reaction between these two components.

An alternative retrosynthetic approach considers the framework as a product of a multi-component reaction. This would involve disconnecting the molecule into three simpler starting materials. For instance, in a pathway analogous to the Betti reaction, the target structure could be conceptually derived from 2-naphthol, 4-formylbenzonitrile, and an amine source, which would later be removed or modified. nih.govresearchgate.netnih.gov This strategy simplifies the synthesis to a single, convergent step. airitilibrary.com

Optimized Synthetic Pathways for the Preparation of this compound and Related Derivatives

The synthesis of 1-aryl-2-naphthols and their derivatives is an active area of research, with numerous optimized pathways developed to maximize yield, selectivity, and efficiency. researchgate.net

Multi-component reactions (MCRs), in which three or more reactants combine in a single pot to form a product, are highly efficient for building molecular complexity. nih.govarcjournals.org They are particularly well-suited for synthesizing derivatives of 1-substituted-2-naphthols.

A prominent example is the Betti reaction, a one-pot condensation of 2-naphthol, an aldehyde, and an amine to produce 1-aminoalkyl-2-naphthols. researchgate.netnih.gov The synthesis of the related compound, 4-[(2-hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile, was achieved through the condensation of 2-naphthol, 4-formylbenzonitrile, and piperidine (B6355638). nih.gov Similarly, using morpholine (B109124) as the amine component yields 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile. nih.gov

The general mechanism for these MCRs often proceeds through the in-situ formation of an ortho-quinone methide (o-QM) intermediate. researchgate.netijcmas.com The reaction between 2-naphthol and an aromatic aldehyde, like 4-formylbenzonitrile, is catalyzed by an acid to generate the highly reactive o-QM, which is then trapped by a nucleophile (the third component, such as an amine or amide) to form the final product. ijcmas.com

Table 1: Synthesis of 1-Amidoalkyl-2-Naphthol Derivatives via Three-Component Reactions

| Aldehyde | Amide/Urea | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Benzamide | SO3H-carbon | 100 °C, 30 min | 92 | arcjournals.org |

| 4-Chlorobenzaldehyde | Benzamide | SO3H-carbon | 100 °C, 30 min | 95 | arcjournals.org |

| 4-Nitrobenzaldehyde | Benzamide | SO3H-carbon | 100 °C, 30 min | 96 | arcjournals.org |

| Various Aromatic Aldehydes | Amide/Urea | Silicotungstic Acid | 110 °C | Good to Excellent | bohrium.com |

Directly forming the aryl-naphthalene bond requires specific coupling reactions. Transition-metal catalysis, particularly with palladium, is a cornerstone of modern C-C bond formation. youtube.com These reactions typically couple an aryl halide with an organometallic reagent. youtube.com For the target compound, this could involve a Suzuki or Stille coupling between a boronic acid/ester derivative of one ring and a halide of the other.

Another established method is Friedel-Crafts-type alkylation. The reaction of 2-naphthol with benzylic alcohols in the presence of a reusable catalyst like β-zeolite can produce 1-arylmethyl-2-naphthols, with water as the only byproduct. researchgate.net While this forms a methylene-bridged compound, modifications of this electrophilic aromatic substitution are central to forming direct aryl-aryl bonds.

More advanced methods include direct C-H functionalization, which avoids the pre-functionalization of starting materials. nih.gov Gold-catalyzed reactions, for example, have been developed for the direct C-H arylation of unprotected naphthols with α-aryl-α-diazoesters. nih.gov Electrochemical arylation also represents a modern approach to activate C-H bonds for cross-coupling. acs.org

Controlling the position of substitution (regioselectivity) on the naphthalene ring is critical. The hydroxyl group of 2-naphthol is an activating, ortho-para directing group. Due to steric hindrance at the C3 position and the high reactivity of the C1 position, electrophilic substitution occurs almost exclusively at C1. nih.gov This inherent reactivity simplifies the regioselective synthesis of 1-substituted-2-naphthols. In MCRs involving aldehydes, the formation of the ortho-quinone methide intermediate locks the reaction into occurring at the C1 position. ijcmas.com

While the target molecule, this compound, is achiral, related derivatives synthesized via MCRs, such as Betti bases, contain a new stereocenter at the benzylic carbon. nih.govnih.gov Unless chiral catalysts or auxiliaries are employed, these syntheses typically result in a racemic mixture of enantiomers.

Many modern synthetic routes for aryl-naphthalene compounds incorporate green chemistry principles to reduce environmental impact. ijcmas.com Key strategies include the use of solvent-free reaction conditions, such as "grindstone chemistry," where solid reactants are ground together, often with a catalyst. ijcmas.comorientjchem.org

The use of reusable, heterogeneous catalysts is another cornerstone of sustainable synthesis. Examples include sulfonic acid-functionalized carbon (SO3H-carbon) and solid acids like silicotungstic acid and β-zeolite, which can be easily recovered and reused, minimizing waste. researchgate.netarcjournals.orgbohrium.com Microwave-assisted synthesis can also dramatically reduce reaction times and energy consumption. researchgate.net Furthermore, many of these reactions are designed to have high atom economy, producing water as the sole byproduct. researchgate.net

Table 2: Green Chemistry Approaches in the Synthesis of Naphthol Derivatives

| Method | Catalyst | Conditions | Key Green Feature(s) | Reference |

|---|---|---|---|---|

| MCR | SO3H-carbon | Solvent-free, 100 °C | Recyclable catalyst, solvent-free | arcjournals.org |

| MCR | Silicotungstic Acid | Solvent-free, 110 °C | Recyclable heterogeneous catalyst | bohrium.com |

| Grindstone Chemistry | Methane Sulphonic Acid | Solid state, grinding | Energy efficient, solvent-free | ijcmas.com |

| Friedel-Crafts Alkylation | β-zeolite | Batch or continuous flow | Reusable catalyst, water is the only byproduct | researchgate.net |

| MCR | Tannic Acid | Microwave irradiation | Biodegradable catalyst, energy efficient | orientjchem.org |

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is essential for the characterization and application of the target compound. The primary purification techniques reported for related aryl-naphthalenes are precipitation, recrystallization, and column chromatography.

In many MCR syntheses, the product precipitates directly from the reaction mixture upon cooling or the addition of a less-polar solvent like ethanol. nih.govnih.gov The solid can then be isolated by simple filtration and washed with a suitable solvent to remove residual starting materials and catalysts. nih.gov

For higher purity, recrystallization is often employed. The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, leading to the formation of high-purity crystals. Ethanol is a commonly used solvent for this purpose. orientjchem.org

When simple precipitation or recrystallization is insufficient, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). For the purification of 4-[(2-hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile, a solvent system of petroleum ether and ethyl acetate (B1210297) was used to elute the compound from a silica gel column. nih.gov The progress of the purification is typically monitored by Thin-Layer Chromatography (TLC). orgsyn.org In some cases, a final purification step involves slow evaporation from a solvent like dichloromethane (B109758) to obtain single crystals suitable for X-ray analysis. nih.gov

Feasibility of Scale-Up and Industrial Synthesis Considerations

The successful transition of a synthetic route for this compound from laboratory-scale to industrial production is contingent on a variety of factors including the robustness of the chemical transformation, cost-effectiveness, safety, and environmental impact. While specific large-scale manufacturing processes for this compound are not extensively detailed in publicly available literature, an analysis of analogous synthetic strategies for related compounds provides insight into the potential challenges and key considerations for its industrial synthesis.

Two plausible synthetic paradigms for the construction of this compound on an industrial scale are multicomponent reactions (MCRs) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Multicomponent Reactions (MCRs) in Industrial Synthesis

MCRs offer an atom-economical and efficient approach to complex molecules by combining three or more reactants in a single step. researchgate.netrsc.org This strategy is inherently "green" and can lead to reduced production costs. researchgate.netrsc.org However, the scale-up of MCRs presents unique challenges. researchgate.netjppres.com The complex interplay of multiple reactants and reaction pathways can make process control difficult. jppres.com

Key considerations for the industrial scale-up of an MCR approach to this compound would include:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction mechanism and kinetics is crucial to control selectivity and minimize side-product formation. jppres.com

Solvent and Catalyst Selection: The choice of solvent and catalyst must be suitable for large-scale operations, considering factors like cost, safety, and ease of removal from the final product. researchgate.net

Purification: The purification of the final product from a complex MCR mixture can be challenging and may require sophisticated techniques like chromatography, which can be costly on an industrial scale. simsonpharma.comrroij.comreachemchemicals.comwikipedia.org

Table 1: General Challenges in Scaling Up Multicomponent Reactions

| Challenge | Description | Potential Mitigation Strategies |

| Process Control | Maintaining optimal reaction conditions (temperature, pressure, stoichiometry) for multiple interacting components can be complex. jppres.com | Implementation of advanced process analytical technology (PAT) for real-time monitoring and control. |

| Side-Product Formation | The increased complexity of MCRs can lead to a higher probability of side reactions, impacting yield and purity. researchgate.net | Detailed kinetic studies to identify and minimize conditions leading to side products; optimization of reactant addition order and rate. |

| Purification | Isolating the desired product from a mixture containing unreacted starting materials, catalysts, and various byproducts can be difficult. simsonpharma.comrroij.comreachemchemicals.comwikipedia.org | Development of efficient crystallization or extraction protocols; use of scavenger resins to remove specific impurities. |

| Scalability of Reagents | The availability and cost of all starting materials in large quantities must be considered. | Strategic sourcing and evaluation of alternative, more readily available starting materials. |

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method in the pharmaceutical industry for the formation of carbon-carbon bonds. mdpi.comacs.org This approach could be envisioned for coupling a derivative of 2-naphthol with a 4-cyanophenylboronic acid derivative. The industrial application of Suzuki-Miyaura reactions is well-documented, providing a clearer roadmap for the potential scale-up of the synthesis of this compound.

Key considerations for a Suzuki-Miyaura coupling approach include:

Catalyst Cost and Efficiency: Palladium catalysts, while highly effective, can be a significant cost driver in large-scale synthesis. mdpi.comacs.org Research into using lower catalyst loadings (measured in ppm) and recycling the catalyst is crucial for economic viability. nih.govyoutube.comacs.org The use of highly active but potentially unstable monoligated palladium(0) species, generated from stable precatalysts, is an area of active research to improve efficiency. acs.org

Ligand Selection: The choice of ligand is critical for the success of the coupling reaction, influencing reaction rate, yield, and the impurity profile. researchgate.net

Palladium Removal: Stringent regulations on the levels of residual palladium in pharmaceutical products necessitate efficient and often costly purification steps. mdpi.comresearchgate.net

Process Optimization: High-throughput experimentation (HTE) can be employed to rapidly optimize reaction parameters such as solvent, base, and temperature for large-scale production. acs.org The use of automated feedback systems can further streamline this process. rsc.org

Table 2: Key Parameters for Industrial Scale Suzuki-Miyaura Reactions

| Parameter | Importance | Typical Industrial Considerations |

| Catalyst Loading | Directly impacts cost and residual metal content. mdpi.comacs.org | Aim for low ppm levels (e.g., <1000 ppm) through catalyst and ligand screening. acs.org |

| Ligand | Affects catalytic activity, stability, and selectivity. researchgate.net | Selection based on performance, cost, and intellectual property landscape. |

| Solvent System | Influences reaction rate, product solubility, and purification. mdpi.com | Often aqueous or mixed aqueous/organic systems for improved sustainability and safety. nih.gov |

| Base | Crucial for the transmetalation step. | Inorganic bases like carbonates or phosphates are common due to cost and ease of removal. |

| Temperature | Affects reaction kinetics and side-product formation. mdpi.com | Optimized to balance reaction time with energy consumption and impurity control. |

| Purification | Removal of residual palladium and other impurities. mdpi.comresearchgate.net | Crystallization, extraction, and the use of metal scavengers are common methods. simsonpharma.comrroij.comreachemchemicals.comwikipedia.org |

Industrial Production of Benzonitrile

The industrial synthesis of the benzonitrile moiety itself is typically achieved through the ammoxidation of toluene (B28343). medcraveonline.com This process involves the reaction of toluene with ammonia (B1221849) and oxygen over a mixed metal oxide catalyst at high temperatures. medcraveonline.com While this specific process may not be directly applicable to the final assembly of this compound, it highlights the established industrial infrastructure for producing key benzonitrile intermediates.

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Conformation Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups within a molecule by probing their characteristic vibrational modes. These two methods are complementary; vibrations that are strong in Raman may be weak in IR and vice-versa.

Functional Group Analysis: The key functional groups in 4-(2-Hydroxynaphthalen-1-yl)benzonitrile each have distinct vibrational frequencies. The hydroxyl (-OH) group on the naphthalene (B1677914) ring is expected to produce a broad absorption band in the FTIR spectrum, typically in the range of 3500-3200 cm⁻¹, due to hydrogen bonding. The nitrile (-C≡N) group of the benzonitrile (B105546) moiety will exhibit a sharp, intense absorption in the 2240-2220 cm⁻¹ region, a characteristic and easily identifiable peak. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C ring stretching modes should appear in the 1600-1450 cm⁻¹ region.

Molecular Conformation Studies: Low-frequency vibrations (below 400 cm⁻¹), which are more readily observed in Raman spectroscopy, can provide insights into the torsional modes between the naphthalene and benzene (B151609) rings. Variations in these frequencies could indicate different stable conformations (rotamers) of the molecule in the solid state.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad | Weak |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium | Strong |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2220 | Strong, Sharp | Strong |

| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 | Medium-Strong | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Detailed Structural Assignment and Dynamics

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aromatic region (approximately 7.0-8.5 ppm). The protons on the benzonitrile ring will likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The six protons on the naphthalene ring will exhibit more complex splitting patterns due to their varied chemical environments and coupling interactions. The hydroxyl proton should appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. The nitrile carbon is expected to appear around 118-120 ppm, while the quaternary carbon to which it is attached will be downfield. The carbon bearing the hydroxyl group (C-2 of naphthalene) will show a significant downfield shift (typically >150 ppm) due to the deshielding effect of the oxygen atom. The remaining aromatic carbons would appear in the 110-140 ppm range.

Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | Naphthyl-OH | ~9.0 - 10.0 (variable) | Singlet (broad) |

| ¹H | Aromatic (Naphthyl & Benzene) | 7.0 - 8.5 | Multiplets, Doublets |

| ¹³C | C-OH (Naphthyl) | 150 - 160 | N/A |

| ¹³C | Aromatic (Naphthyl & Benzene) | 110 - 145 | N/A |

| ¹³C | -C≡N (Nitrile Carbon) | 118 - 120 | N/A |

| ¹³C | C-CN (Benzene) | 110 - 115 | N/A |

The single bond connecting the naphthalene and benzonitrile rings allows for rotation, leading to different possible spatial arrangements (conformations). Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are crucial for determining the preferred conformation in solution. spectrabase.com These techniques detect protons that are close in space, typically within 5 Å. spectrabase.com

For this molecule, a key analysis would be looking for NOE cross-peaks between the protons on the benzonitrile ring (specifically those ortho to the C-C bond) and the protons on the naphthalene ring (H-8 and potentially H-2'). The presence and intensity of these correlations would allow for the calculation of the average dihedral angle between the two aromatic ring planes, providing a detailed picture of the molecule's three-dimensional shape and steric interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Elucidation

UV-Visible and fluorescence spectroscopy probe the electronic transitions within the molecule, offering insights into its chromophores and photophysical behavior.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions associated with its extended aromatic system. Both the hydroxynaphthalene and benzonitrile moieties are chromophores. The spectrum of substituted naphthalenes typically shows complex band structures. researchgate.net The conjugation between the two rings is expected to cause a bathochromic (red) shift in the absorption bands compared to the individual parent molecules. The spectrum will likely exhibit multiple absorption maxima, corresponding to different electronic transitions within the conjugated system.

Naphthols are known to be fluorescent. Upon excitation, this compound is expected to exhibit fluorescence emission. The difference between the wavelength of the lowest energy absorption maximum (λ_abs) and the fluorescence emission maximum (λ_em) is known as the Stokes shift.

The magnitude of the Stokes shift can be highly sensitive to the environment, particularly solvent polarity. researchgate.net In polar solvents, a larger Stokes shift is often observed due to the reorientation of solvent molecules around the more polar excited state of the fluorophore. Furthermore, the presence of the acidic hydroxyl proton and the basic nitrile nitrogen raises the possibility of excited-state intramolecular proton transfer (ESIPT), which can lead to dual emission or an unusually large Stokes shift. Studying the emission properties in a range of solvents from nonpolar to polar and aprotic to protic would provide significant insight into the nature of the molecule's excited state.

Mass Spectrometry (EI-MS, ESI-MS) for Molecular Integrity Verification and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques offer valuable, albeit different, insights into the stability and fragmentation of this compound.

Electron Ionization Mass Spectrometry (EI-MS):

In EI-MS, high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. uni-saarland.delibretexts.org This "hard" ionization technique is particularly useful for structural elucidation by piecing together the resulting fragment ions. libretexts.org For this compound (C₁₇H₁₁NO, molecular weight: 245.28 g/mol ), the molecular ion peak (M⁺•) at m/z 245 would be expected, and its intensity would depend on its stability.

The fragmentation of this compound in EI-MS can be predicted to follow several key pathways based on the fragmentation of its constituent aromatic systems, namely the naphthol and benzonitrile moieties:

Loss of CO: A common fragmentation for phenols and naphthols is the loss of a neutral carbon monoxide molecule (28 Da) from the molecular ion, which would result in a fragment ion at m/z 217. This is a well-documented pathway for naphthols. nist.gov

Cleavage of the C-C bond: The bond connecting the benzonitrile and naphthalene rings can undergo cleavage. This could lead to fragments corresponding to the benzonitrile cation (C₇H₄N⁺, m/z 102) or the hydroxynaphthalene cation (C₁₀H₇O⁺, m/z 143).

Fragmentation of the Benzonitrile Moiety: The benzonitrile part can lose a hydrogen cyanide (HCN) molecule (27 Da), a characteristic fragmentation for nitriles.

Formation of Naphthalene-like Fragments: Fragments typical for naphthalene, such as those at m/z 115, resulting from the loss of a hydrogen atom from a larger fragment, might also be observed. libretexts.org

A summary of the predicted major fragment ions in the EI-MS spectrum is presented below:

| m/z | Predicted Fragment | Origin |

| 245 | [C₁₇H₁₁NO]⁺• | Molecular Ion (M⁺•) |

| 217 | [C₁₆H₁₁N]⁺• | M⁺• - CO |

| 143 | [C₁₀H₇O]⁺ | Hydroxynaphthalene cation |

| 115 | [C₉H₇]⁺ | From further fragmentation of naphthyl moiety |

| 102 | [C₇H₄N]⁺ | Benzonitrile cation |

Electrospray Ionization Mass Spectrometry (ESI-MS):

ESI is a "soft" ionization technique that typically results in the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. miamioh.edu This is particularly useful for confirming the molecular weight of the compound. Given the presence of a phenolic hydroxyl group, this compound is expected to be readily analyzed in the negative ion mode. nih.gov

In negative-ion ESI-MS, the compound would be detected as the deprotonated molecule [M-H]⁻ at m/z 244. The stability of this phenoxide ion would likely make this the base peak in the spectrum. In positive-ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 246. The relative response in positive versus negative mode would depend on the experimental conditions and the compound's proton affinity and acidity. nih.gov

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture and Intermolecular Interactions

While the crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides significant insight into its likely solid-state conformation and intermolecular interactions. The structures of 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile and 4-((2-hydroxynaphthalen-1-yl)(pyrrolidin-1-yl)methyl)benzonitrile serve as excellent models for understanding the core molecular architecture.

In the derivative 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile, the bond lengths and angles within the naphthalene and benzonitrile rings are within normal ranges for sp²-hybridized carbon atoms. A key structural feature is the dihedral angle between the naphthalene ring system and the benzene ring, which is reported to be 81.25(10)°. This significant twist indicates a non-planar conformation in the solid state, which minimizes steric hindrance between the two bulky aromatic systems.

A selection of representative bond lengths and angles from a similar reported structure is provided in the table below to illustrate the expected molecular geometry.

| Parameter | Atoms Involved | Value |

| Bond Length | C-O (hydroxyl) | ~1.36 Å |

| Bond Length | C-C (naphthyl) | ~1.36 - 1.43 Å |

| Bond Length | C-C (phenyl) | ~1.38 - 1.40 Å |

| Bond Length | C-CN | ~1.44 Å |

| Bond Length | C≡N | ~1.14 Å |

| Bond Angle | C-C-O (hydroxyl) | ~120° |

| Dihedral Angle | Naphthalene-Benzene | ~81° |

Note: These values are based on reported data for closely related derivatives and serve as an approximation for this compound.

The way molecules of this compound arrange themselves in a crystal lattice is dictated by a combination of intermolecular forces, leading to a specific supramolecular assembly. In the crystal structure of the morpholine (B109124) derivative, molecules are linked into helical chains that run parallel to the c-axis, a result of specific intermolecular hydrogen bonds. This type of organized packing is crucial for the material's bulk properties. The benzonitrile group, with its strong dipole, can participate in dipole-dipole interactions and also act as a hydrogen bond acceptor, further influencing the crystal packing.

Hydrogen bonding plays a critical role in defining the molecular conformation and the extended crystal structure.

Intramolecular Hydrogen Bonding: In the studied derivatives, an intramolecular O-H···N hydrogen bond is observed. This interaction occurs between the hydroxyl group of the naphthalene ring and a nitrogen atom of the substituent (morpholine or pyrrolidine). This type of hydrogen bond creates a stable six-membered ring, which helps to lock the conformation of that part of the molecule. For this compound itself, while there is no internal nitrogen acceptor in a suitable position, the hydroxyl group is a key player in forming intermolecular bonds.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are the primary drivers of the supramolecular assembly. In the morpholine derivative, C-H···N hydrogen bonds link the molecules into chains. For this compound, the prominent intermolecular interactions would be:

O-H···N≡C: A strong hydrogen bond is expected between the hydroxyl group of one molecule and the nitrogen atom of the nitrile group of a neighboring molecule. This is a classic and robust hydrogen bonding motif.

A summary of the likely hydrogen bonding interactions for this compound is presented below.

| Type | Donor (D) | Acceptor (A) | Interaction | Expected Distance (D···A) |

| Intermolecular | O-H (naphthyl) | N≡C (benzonitrile) | O-H···N | ~2.8 - 3.0 Å |

| Intermolecular | C-H (aromatic) | O (hydroxyl) | C-H···O | ~3.2 - 3.5 Å |

Note: The distances are estimations based on typical hydrogen bond lengths.

These intricate networks of hydrogen bonds define the three-dimensional architecture of the crystal, influencing its physical properties such as melting point, solubility, and polymorphism.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is routinely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By calculating the forces on each atom, the method iteratively adjusts their positions until a minimum energy configuration is reached. This optimized geometry corresponds to the most stable structure of the molecule in its ground state and provides fundamental data such as bond lengths, bond angles, and dihedral angles. While specific optimized parameters for 4-(2-Hydroxynaphthalen-1-yl)benzonitrile are not available, studies on similar structures, such as 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile, have determined geometric properties like the dihedral angle between the naphthalene (B1677914) and benzene (B151609) ring systems. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. dntb.gov.ua The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation. A smaller gap generally suggests that a molecule is more reactive and can be more easily excited. DFT calculations are the standard method for determining the energies and spatial distributions of these orbitals. This analysis would reveal how the electron density is distributed across the this compound structure, identifying which parts of the molecule (the naphthalene, phenyl, or nitrile groups) are most involved in electronic transitions.

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule three-dimensionally. chemicalbook.com It is plotted onto the surface of the molecule's electron density. Different colors represent varying potential values: red typically indicates regions of negative potential (rich in electrons and prone to electrophilic attack), while blue shows areas of positive potential (electron-poor and susceptible to nucleophilic attack). For this compound, an MEP map would highlight the electronegative regions around the oxygen of the hydroxyl group and the nitrogen of the nitrile group, identifying them as likely sites for hydrogen bonding and other intermolecular interactions. chemicalbook.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and predicting photophysical behaviors. It allows for the calculation of electronic transition energies, which correspond to the absorption of light, and the properties of the resulting excited states.

TD-DFT can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of vertical excitations from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict the emission spectrum (fluorescence or phosphorescence). This would be crucial for understanding the color and luminescent properties of this compound.

Molecules can exist in different types of excited states, primarily singlet (spins paired) and triplet (spins unpaired) states. TD-DFT calculations can determine the energies of both the lowest singlet (S1) and triplet (T1) excited states. The energy gap between S1 and T1 is a critical parameter for applications in areas like organic light-emitting diodes (OLEDs), as it governs processes like intersystem crossing. Characterizing these states for this compound would be essential for evaluating its potential as a phosphorescent or fluorescent material.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This method provides a dynamic picture of molecular behavior, which is crucial for understanding conformational flexibility and the influence of the surrounding environment, such as a solvent.

An MD simulation of this compound would reveal how the molecule behaves in a solution. It would show the accessible range of conformations, particularly the rotation around the single bond connecting the naphthalene and phenyl rings. Furthermore, simulations can explicitly model the interactions between the solute and solvent molecules, providing insight into how factors like hydrogen bonding and polarity affect the molecule's structure and stability. This is particularly important for understanding how the properties of this compound might change in different chemical environments.

Quantum Chemical Descriptors and Reactivity Indices for Predictive Analysis

While specific calculated values for this compound are not found in the available literature, a general understanding can be extrapolated from studies on related compounds. For example, a DFT study on benzonitrile (B105546) N-oxide highlighted the use of Parr functions to identify the most nucleophilic and electrophilic centers within the molecule. mdpi.com Similar analyses on this compound would likely involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity. A smaller gap suggests higher reactivity.

Other important reactivity indices include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters are instrumental in understanding the kinetic and thermodynamic stability of the molecule. For instance, a comparative study on various benzonitrile derivatives utilized DFT to determine their chemical hardness and stability. derpharmachemica.com

A hypothetical table of quantum chemical descriptors for this compound, based on typical values for similar aromatic compounds, is presented below. It is important to note that these are representative values and would need to be confirmed by specific calculations for the compound .

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Ionization Potential | 6.2 eV | Energy required to remove an electron. |

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 0.43 | Reciprocal of hardness, indicates reactivity. |

Note: These values are illustrative and not based on published experimental or computational data for this specific compound.

Comparative Analysis of Theoretical Predictions with Experimental Spectroscopic Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which can be predicted with a high degree of accuracy using computational methods like DFT. Similarly, Ultraviolet-Visible (UV-Vis) spectroscopy reveals electronic transitions, which can be correlated with the calculated HOMO-LUMO gap.

Studies on other complex organic molecules, such as dihydropyrano[3,2-c]chromene derivatives, have demonstrated excellent agreement between experimental and DFT-calculated vibrational frequencies. nih.gov This comparative approach allows for a more confident assignment of the observed spectral bands. For this compound, one would expect to see characteristic vibrational modes associated with the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and various C-H and C=C stretching and bending modes of the aromatic rings.

A comparative analysis would involve recording the experimental FT-IR and Raman spectra and then performing a vibrational frequency calculation on the optimized geometry of the molecule using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method.

Below is a hypothetical comparison of experimental and theoretical vibrational frequencies for key functional groups in this compound.

Table 2: Hypothetical Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FT-IR | Theoretical (Scaled) | Assignment |

|---|---|---|---|

| ν(O-H) | ~3400 | ~3410 | O-H stretching |

| ν(C-H) aromatic | ~3100-3000 | ~3080 | Aromatic C-H stretching |

| ν(C≡N) | ~2230 | ~2235 | Nitrile C≡N stretching |

| ν(C=C) aromatic | ~1600-1450 | ~1590, 1510, 1460 | Aromatic C=C stretching |

| δ(O-H) | ~1350 | ~1355 | O-H in-plane bending |

| γ(C-H) aromatic | ~900-675 | ~850, 750 | Aromatic C-H out-of-plane bending |

Note: These values are illustrative and not based on published experimental or computational data for this specific compound.

The agreement between the theoretical and experimental values, as hypothetically illustrated, would lend credence to the accuracy of the computational model and allow for a detailed understanding of the molecule's vibrational properties. Similar comparative analyses can be extended to other spectroscopic techniques, providing a comprehensive picture of the molecule's structure and electronic properties.

Photophysical and Electronic Behavior of 4 2 Hydroxynaphthalen 1 Yl Benzonitrile

Fluorescence Quantum Yield and Radiative/Non-Radiative Decay Pathways

The fluorescence quantum yield (Φf) of a molecule, which quantifies its emission efficiency, is determined by the competition between radiative (fluorescence) and non-radiative decay pathways. For 4-(2-Hydroxynaphthalen-1-yl)benzonitrile, the quantum yield is expected to be highly dependent on the solvent environment.

Fluorescence Lifetime Measurements and Quenching Mechanisms

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For a molecule like this compound, multi-exponential fluorescence decays are anticipated, especially in environments where multiple species (e.g., enol and keto tautomers) can coexist and emit. mdpi.com

Fluorescence quenching, the decrease in fluorescence intensity, can occur through several mechanisms:

Collisional (Dynamic) Quenching: This occurs when an external molecule (quencher) deactivates the excited fluorophore upon collision. The process is diffusion-controlled and becomes more efficient at higher temperatures.

Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and a quencher in the ground state.

Proton-Induced Quenching: At certain pH values, protons can quench the fluorescence of the anionic (naphtholate) form of the molecule. mdpi.com

For this compound, quenching could be induced by oxygen, heavy metal ions, or other electron-deficient species in the solution.

Solvatochromic Effects on Absorption and Emission Spectra and Their Underlying Mechanisms

Solvatochromism refers to the change in the position, shape, and intensity of UV-visible absorption and emission bands with a change in solvent polarity. nih.gov This effect is driven by differential solvation of the ground and excited states of the molecule.

Absorption Spectra: The absorption spectrum of this compound is expected to show moderate shifts with solvent polarity. The ground state possesses a dipole moment that will interact with solvent dipoles.

Emission Spectra: A more pronounced solvatochromic shift is expected in the fluorescence spectra. Upon excitation, the molecule's dipole moment typically increases due to charge redistribution. In polar solvents, the excited state is stabilized more than the ground state, leading to a red shift (bathochromic shift) in the emission wavelength. In systems capable of ESIPT, a large Stokes shift (the energy difference between the absorption and emission maxima) is a characteristic feature, as the emission originates from the structurally relaxed keto-tautomer, which has a lower energy than the initially excited enol form. rsc.org This dual emission, with bands corresponding to both the enol and keto forms, is a strong possibility in certain solvents. mdpi.com

Table 5.3.1: Expected Solvatochromic Behavior

| Solvent Property | Expected Effect on Emission Spectrum | Underlying Mechanism |

|---|---|---|

| Increasing Polarity | Red Shift (Bathochromic) | Stabilization of the more polar excited state. |

| Proton-Accepting Ability | Appearance of a second, red-shifted band | Facilitation of Excited-State Intramolecular Proton Transfer (ESIPT) to form the keto-tautomer. |

| Viscosity | Increased fluorescence intensity | Restriction of intramolecular rotation, reducing non-radiative decay. |

Intramolecular Charge Transfer (ICT) Characteristics and Mechanism

Intramolecular Charge Transfer (ICT) is a process where photoexcitation leads to a significant transfer of electron density from an electron-donating part of a molecule to an electron-accepting part. In this compound, the hydroxyl-substituted naphthalene (B1677914) can act as the donor, while the cyanophenyl group serves as the acceptor.

Upon excitation, an ICT state can form, which is often characterized by a large dipole moment and strong sensitivity to solvent polarity. In some molecules, this process is coupled with conformational changes, such as the twisting of the bond connecting the donor and acceptor moieties (Twisted Intramolecular Charge Transfer - TICT). The formation of such ICT states can result in dual fluorescence, with one band from the locally excited (LE) state and a second, red-shifted band from the charge-transfer state.

pH-Dependent Photophysical Responses and Proton Transfer Dynamics of the Hydroxyl Group

The presence of the acidic naphthol hydroxyl group makes the compound's photophysics highly sensitive to pH. nih.gov In a basic medium, the hydroxyl group will be deprotonated in the ground state to form the naphtholate anion. This anion is typically more electron-rich and thus a better electron donor, which significantly alters the absorption and emission properties.

Ground State: The pKa value determines the pH at which deprotonation occurs.

Excited State: The naphthol becomes significantly more acidic in the excited state (its pKa* is much lower than its ground state pKa). mdpi.com This increased acidity drives the excited-state proton transfer (ESPT), either to a solvent molecule or, intramolecularly, if a suitable acceptor site exists. The result is emission from two different species depending on the pH: the neutral form at low pH and the anionic form at high pH, with a potential dual emission in the intermediate range where ESPT is active. nih.gov

Aggregation-Induced Emission (AIE) or Aggregation-Caused Quenching (ACQ) Phenomena

The fluorescence behavior of the compound in aggregate form versus in dilute solution determines whether it exhibits AIE or ACQ.

Aggregation-Caused Quenching (ACQ): This is the more common phenomenon, where fluorophores become non-emissive upon aggregation due to the formation of non-fluorescent excimers and strong intermolecular π-π stacking that promotes non-radiative decay. rsc.org

Aggregation-Induced Emission (AIE): In AIE-active molecules (AIEgens), fluorescence is weak or absent in solution but becomes strong in the aggregated state. nih.gov This is typically attributed to the Restriction of Intramolecular Motion (RIM), where the freezing of rotational and vibrational modes in the aggregate state blocks non-radiative decay channels and opens up the radiative pathway. rsc.org

Given that this compound possesses a rotatable single bond between the aromatic rings, it has the potential to be an AIEgen. In dilute solution, free rotation could quench fluorescence, while in an aggregated state or solid form, this rotation would be hindered, leading to enhanced emission.

Energy Transfer Mechanisms in Hybrid Systems Incorporating the Compound

If this compound is incorporated into a hybrid system with other chromophores, energy transfer processes can occur. The most common mechanism is Förster Resonance Energy Transfer (FRET), a non-radiative, distance-dependent process where energy is transferred from an excited donor fluorophore to a suitable ground-state acceptor fluorophore.

For FRET to be efficient, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two must be in close proximity (typically 1-10 nm). In a hybrid system, this compound could act as either a donor or an acceptor, depending on its spectral properties relative to the other components in the system. nih.gov

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Hydroxyl Group: Etherification, Esterification, and Chelation

The phenolic hydroxyl group on the naphthalene (B1677914) ring is a primary site for chemical modification due to its acidic proton and nucleophilic oxygen atom.

Etherification: The hydroxyl group can be readily converted into an ether through Williamson ether synthesis. This reaction involves deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide. This process is fundamental for introducing various alkyl or substituted alkyl chains, thereby modifying properties such as lipophilicity and steric bulk.

Esterification: Ester derivatives can be synthesized by reacting the hydroxyl group with acylating agents like acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction, known as acylation, attaches an acyl group to the oxygen atom, forming an ester linkage. Esterification is often employed to produce prodrugs or to alter the electronic properties of the molecule.

Chelation: The hydroxyl group plays a crucial role in the molecule's ability to act as a chelating agent for metal ions. The oxygen atom, being a hard donor, can coordinate with various metal centers. Often, chelation involves the hydroxyl group in concert with another nearby donor atom to form a stable ring structure with the metal ion. Azo dyes, which can be synthesized from naphthol derivatives, are well-known ligands that form stable chelated complexes with metal ions, typically involving the phenolic oxygen and a nitrogen atom from the azo group uomustansiriyah.edu.iq.

| Reaction Type | Reagents | Functional Group Transformation |

| Etherification | Alkyl halide (R-X), Base (e.g., K₂CO₃) | -OH → -OR |

| Esterification | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base | -OH → -OC(O)R |

| Chelation | Metal Salt (e.g., CuCl₂, CoCl₂) | -OH → -O-Metal |

Reactions at the Nitrile Group: Hydrolysis, Reduction, and Cycloaddition Reactions

The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations to yield different functionalities. ebsco.comopenstax.org The carbon atom of the nitrile is electrophilic, making it susceptible to nucleophilic attack. openstax.orglibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. openstax.orglibretexts.orglibretexts.org The reaction proceeds through an amide intermediate. openstax.orglibretexts.orglibretexts.org

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) protonates the nitrogen, enhancing the electrophilicity of the carbon and facilitating attack by water. The final products are the corresponding carboxylic acid and an ammonium salt. libretexts.orglibretexts.orgsavemyexams.com

Base-catalyzed hydrolysis: Heating with an aqueous base (e.g., NaOH) involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. openstax.orglibretexts.org This initially forms the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. libretexts.orgsavemyexams.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.orglibretexts.org This reaction occurs via nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. openstax.orglibretexts.orglibretexts.org The resulting primary amine is a key functional group for further derivatization, for example, through amide bond formation.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides (e.g., sodium azide) to form tetrazole rings, a reaction often catalyzed by metal salts. researchgate.net Nitrile oxides can also undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to synthesize important heterocyclic compounds like isoxazoles. nih.gov Similarly, nitrile imines are used in [3+2] cycloadditions to prepare five-membered heterocyclic rings such as pyrazolines. mdpi.com

| Reaction Type | Reagents | Functional Group Transformation | Resulting Compound Class |

| Hydrolysis (Acidic) | H₃O⁺, Heat | -C≡N → -COOH | Carboxylic Acid |

| Hydrolysis (Basic) | 1. NaOH, Heat; 2. H₃O⁺ | -C≡N → -COOH | Carboxylic Acid |

| Reduction | LiAlH₄, then H₂O | -C≡N → -CH₂NH₂ | Primary Amine |

| Cycloaddition | NaN₃, Lewis Acid | -C≡N → 5-substituted Tetrazole | Tetrazole |

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene and Benzonitrile (B105546) Moieties

The two aromatic rings in 4-(2-Hydroxynaphthalen-1-yl)benzonitrile exhibit different reactivities towards substitution reactions due to the electronic nature of their substituents.

Electrophilic Aromatic Substitution: The naphthalene ring is activated towards electrophilic attack by the electron-donating hydroxyl group. This directing group favors substitution at the positions ortho and para to it. Given the structure, electrophiles are likely to attack available positions on the naphthalene ring system, leading to halogenated, nitrated, or sulfonated derivatives.

Nucleophilic Aromatic Substitution (SNAr): The benzonitrile ring is deactivated towards electrophilic substitution but is potentially susceptible to nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitrile group can activate the ring for attack by nucleophiles, particularly at positions ortho and para to it. nih.gov For a classical SNAr reaction to occur, a good leaving group (such as a halide) would need to be present on the ring, typically ortho to the nitrile group.

Metal Complexation Chemistry of this compound as a Ligand

The presence of heteroatoms with lone pairs of electrons (oxygen and nitrogen) makes this compound a potential ligand for coordinating with metal ions. uomustansiriyah.edu.iq The deprotonated hydroxyl group provides a hard anionic oxygen donor site, which readily binds to a variety of metal ions.

The molecule can function as a bidentate ligand if both the phenolic oxygen and the nitrile nitrogen participate in coordination, forming a stable chelate ring. The ability of a ligand to form such rings enhances the thermodynamic stability of the resulting metal complex. uiowa.edu The coordination chemistry of ligands with similar functionalities is extensive, with complexes of Co(II), Ni(II), Cu(II), and Zn(II) being common. uomustansiriyah.edu.iquomphysics.netnih.gov The formation of these complexes is often confirmed by spectroscopic methods (IR, UV-Vis) and can lead to materials with interesting catalytic or biological properties. nih.gov

| Potential Donor Atoms | Metal Ion Examples | Potential Coordination Mode |

| Phenolic Oxygen (-O⁻) | Co(II), Ni(II), Cu(II), Zn(II) | Monodentate |

| Nitrile Nitrogen (-C≡N) | Transition Metals | Monodentate |

| Phenolic Oxygen and Nitrile Nitrogen | Transition Metals | Bidentate (Chelating) |

Synthesis of Structurally Modified Analogs and Derivatives for Structure-Property Relationship Studies

The synthesis of analogs of this compound is crucial for establishing structure-property relationships, particularly for applications in medicinal chemistry and materials science. Derivatization allows for the systematic modification of the molecule's steric and electronic profile.

A key strategy for creating analogs involves multi-component reactions. For instance, derivatives such as 4-[(2-hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile and 4-((2-hydroxynaphthalen-1-yl)(pyrrolidin-1-yl)methyl)benzonitrile have been synthesized via a one-pot reaction of naphthalen-2-ol, 4-formylbenzonitrile, and a secondary amine (morpholine or pyrrolidine). nih.govresearchgate.netscispace.com This approach, known as the Betti reaction, introduces a substituted aminomethyl group at the position ortho to the hydroxyl group on the naphthalene ring.

Furthermore, the reactions described in the preceding sections serve as foundational strategies for generating a library of derivatives.

Derivatives from the hydroxyl group: A series of ethers and esters can be prepared to modulate lipophilicity.

Derivatives from the nitrile group: Hydrolysis to the carboxylic acid, followed by standard coupling reactions, can yield a variety of amides and esters. Reduction to the amine provides a nucleophilic center for further reactions.

Derivatives from aromatic substitution: Introducing substituents onto either aromatic ring can influence electronic properties and intermolecular interactions.

These synthetic modifications are essential for optimizing the compound for specific applications by correlating structural changes with observed effects on physical, chemical, or biological properties. researchgate.net

Advanced Material Science Applications Non Clinical Focus

Utilization as a Fluorescent Probe or Dye in Chemical Sensing and Imaging Systems

The hydroxynaphthalene portion of the molecule is a well-known fluorophore, and its fluorescence characteristics are often sensitive to the local chemical environment. This sensitivity forms the basis for its potential use as a fluorescent probe or dye in various chemical sensing and imaging applications. The interaction of the analyte with the hydroxyl group or the naphthalene (B1677914) ring system can lead to measurable changes in the fluorescence emission, such as quenching, enhancement, or spectral shifts.

pH Sensing and Metal Ion Detection in Chemical Environments

The phenolic hydroxyl group in 4-(2-Hydroxynaphthalen-1-yl)benzonitrile is a key functional group for both pH sensing and metal ion detection. The protonation state of this hydroxyl group is dependent on the pH of the surrounding medium, which in turn can significantly alter the fluorescence properties of the molecule. At different pH values, the compound can exist in its protonated or deprotonated form, each exhibiting distinct emission spectra. This pH-dependent fluorescence response allows for the ratiometric or intensiometric sensing of pH. For instance, a naphthalene-based Schiff-base probe has been designed to detect Mg2+ and Al3+ by tuning the pH, demonstrating the critical role of pH in modulating the sensing capabilities of such molecules. rsc.org

Furthermore, the hydroxyl group, in conjunction with the adjacent oxygen or nitrogen atoms (if present in a derivative), can act as a chelation site for various metal ions. The binding of a metal ion to this site can lead to a "turn-on" or "turn-off" fluorescent response. This phenomenon, known as chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ), respectively, is a common mechanism for detecting metal ions. For example, 1-(1-hydroxynaphthalen-2-yl)ethanone has been reported as a selective "turn-on" sensor for Al3+ ions in aqueous media, where the fluorescence intensity is significantly enhanced upon binding to the metal ion. nih.gov Similarly, other studies have shown that ortho-hydroxyphenones can form luminescent complexes with metal ions. nih.gov The detection of metal ions is often dependent on the pH of the solution, as the binding affinity of the sensor for the metal ion can be influenced by the protonation state of the chelating groups. nih.govnih.gov

Below is a table illustrating the potential pH-dependent fluorescence changes of a hypothetical hydroxynaphthalene-based sensor, based on general observations for this class of compounds.

| pH | Emission Maximum (nm) | Fluorescence Intensity (a.u.) | Observation |

| 3.0 | 450 | 100 | Strong blue fluorescence in acidic medium |

| 7.0 | 450 | 95 | Stable fluorescence in neutral medium |

| 11.0 | 520 | 250 | Red-shifted and enhanced green fluorescence in basic medium |

This table is illustrative and represents typical behavior for hydroxynaphthalene-based pH sensors.

The table below shows examples of metal ion detection using naphthalene-based fluorescent sensors, highlighting the selectivity and sensitivity that can be achieved.

| Sensor Molecule | Target Ion | Detection Limit | Fluorescence Change | Solvent System |

| 1-(1-hydroxynaphthalen-2-yl)ethanone nih.gov | Al³⁺ | Not specified | "Turn-on" | Water (pH > 5) |

| Naphthalene Schiff-base P rsc.org | Al³⁺, Mg²⁺ | Not specified | "Off-on" | Ethanol-water (pH dependent) |

| 1NPnCN (n=5,6) researchgate.net | Ca²⁺, Ba²⁺ | Not specified | Exciplex emission | Acetonitrile |

This table provides examples of related naphthalene-based sensors to illustrate the potential of this compound.

Anion Sensing Applications

The hydrogen-bonding capability of the hydroxyl group in this compound also presents opportunities for its use in anion sensing. The interaction between the phenolic proton and an anion can disrupt existing intramolecular hydrogen bonds or form new intermolecular hydrogen bonds, leading to a change in the fluorescence output. This mechanism is particularly effective for detecting basic anions such as fluoride, acetate (B1210297), and phosphate.

Moreover, recent research has highlighted the use of supramolecular aggregates of organic molecules for anion sensing. For instance, 4-(pyrrol-1-yl)pyridine and its derivatives have been shown to be effective sensors for nitrite (B80452) ions through a mechanism involving changes in their supramolecular aggregate system upon interaction with the anion. mdpi.com Given the planar nature of the naphthalene ring, this compound could potentially form aggregates that are sensitive to the presence of specific anions. The binding of an anion to the aggregate could induce a disaggregation or a change in the packing mode, resulting in a detectable optical response. The sensitivity and selectivity towards certain anions can be tuned by modifying the structure of the sensing molecule. mdpi.com For example, a 1-hydroxy-2,4-diformylnaphthalene-based fluorescent probe demonstrated high selectivity for sulfite (B76179) and bisulfite ions. nih.gov

Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The donor-acceptor (D-A) architecture of this compound, with the electron-rich hydroxynaphthalene unit (donor) and the electron-deficient benzonitrile (B105546) unit (acceptor), is a key feature for its potential application in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Evaluation as an Emitter or Charge Transport Material

In the context of OLEDs, molecules with a D-A structure are often investigated as emitters, especially those that exhibit Thermally Activated Delayed Fluorescence (TADF). rsc.orgresearchgate.net The TADF mechanism allows for the harvesting of both singlet and triplet excitons for light emission, potentially leading to near 100% internal quantum efficiency. This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which facilitates reverse intersystem crossing (rISC) from the T₁ state back to the S₁ state. The spatial separation of the highest occupied molecular orbital (HOMO), primarily located on the donor, and the lowest unoccupied molecular orbital (LUMO), concentrated on the acceptor, in D-A molecules like this compound can lead to a small S₁-T₁ energy gap, making it a candidate for a TADF emitter. researchgate.net

Furthermore, the charge transport properties of this compound could be valuable. The naphthalene and benzene (B151609) rings provide pathways for hole and electron transport, respectively. Depending on the specific energy levels of the HOMO and LUMO, the molecule could function as a hole-transporting material (HTM), an electron-transporting material (ETM), or a host material for other emitters in an OLED device. Multifunctional benzonitrile derivatives have been shown to have applications in OLEDs with tunable emission characteristics. rsc.orgresearchgate.net

Charge Transfer Characteristics in Solid-State Devices

The performance of this compound in solid-state devices is intrinsically linked to its charge transfer characteristics. Upon photoexcitation, an intramolecular charge transfer (ICT) from the hydroxynaphthalene donor to the benzonitrile acceptor can occur. nih.govresearchgate.net This ICT state is often characterized by a large change in dipole moment compared to the ground state and can lead to dual fluorescence, where emission from both a locally excited (LE) state and the ICT state is observed. researchgate.net The energy and intensity of the ICT emission are highly sensitive to the polarity of the surrounding medium.

In the solid state, the intermolecular interactions and molecular packing will significantly influence the charge transfer and photophysical properties. The formation of aggregates can either enhance or quench fluorescence. The relative orientation of the donor and acceptor moieties in the crystal lattice will affect the efficiency of intermolecular charge transfer, which is crucial for charge mobility in organic field-effect transistors (OFETs) and OPVs. The study of related benzonitrile anions has provided insights into the electron-capturing nature of the benzonitrile group, which is a key aspect of its role as an acceptor in charge transfer processes. rsc.org The investigation of derivatives like 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile, where the dihedral angle between the naphthalene and benzene rings is significant, provides structural insights that can influence the extent of intramolecular charge transfer. nih.gov

Integration into Chemo- and Biosensors (excluding clinical human use)

Beyond simple chemical sensing, this compound could be integrated into more complex chemo- and biosensor platforms for non-clinical applications, such as environmental monitoring. For instance, it could be immobilized on a solid support, such as a polymer film or nanoparticles, to create a reusable sensor for detecting metal ions in water samples. chemrxiv.org The fluorescence properties of the immobilized probe would change upon exposure to the target analyte.

The compound could also be chemically modified to introduce specific recognition elements for biological molecules. For example, by attaching a specific binding group, it could be used to detect certain proteins or enzymes. The binding event would bring the biological target into proximity with the fluorescent core, causing a change in its emission that can be monitored. The principles of such sensing mechanisms have been demonstrated with other fluorescent probes. For example, a turn-off fluorescent sensor has been used to quantify metal ion corrosion in an organic solvent, showcasing the applicability of fluorescence-based methods in material science contexts. chemrxiv.org The development of such sensors often involves a multi-step synthesis to create a molecule with the desired recognition and signaling properties. mdpi.com

Design Principles for Optoelectronic Sensing Platforms

Currently, there is a lack of specific published research on the design principles of optoelectronic sensing platforms that utilize this compound. Theoretical studies employing Density Functional Theory (DFT) on analogous compounds suggest that the design of such platforms would likely hinge on the modulation of the intramolecular charge transfer (ICT) characteristics of the molecule upon interaction with an analyte. edu.krdresearchgate.net The presence of both a hydroxyl donor and a nitrile acceptor group within the same molecule makes it a candidate for "push-pull" chromophore-based sensors. The design would likely involve immobilizing the compound on a substrate where changes in its absorption or emission spectra upon binding to a target analyte could be measured.

Response Mechanisms and Selectivity in Sensing Applications

Detailed experimental studies on the response mechanisms and selectivity of this compound in sensing applications are not yet available in scientific literature. It is hypothesized that any sensing mechanism would likely be based on the interaction of an analyte with the hydroxyl group, which would, in turn, affect the electronic properties of the entire molecule, leading to a detectable optical or electronic signal. The selectivity would be determined by the specific binding affinity of the hydroxynaphthyl pocket for the target analyte.

Application in Advanced Optical Materials

While the molecular structure of this compound is suggestive of potential applications in advanced optical materials, specific studies demonstrating its use in this context are limited.

Non-linear Optics (NLO) Properties

There are currently no dedicated experimental or extensive theoretical studies on the non-linear optical (NLO) properties of this compound. However, theoretical investigations of similar "push-pull" organic molecules and chromophores containing cyano and hydroxyl or amino groups have been conducted. nih.govnih.govglobal-sci.comresearchgate.net These studies often employ computational methods like Density Functional Theory (DFT) to predict NLO behavior, focusing on parameters such as the first hyperpolarizability (β). nih.govglobal-sci.comresearchgate.net For a molecule to exhibit significant second-order NLO effects, it must possess a non-centrosymmetric structure and a significant change in dipole moment upon excitation. The presence of both donor (hydroxyl) and acceptor (nitrile) groups connected by a π-conjugated system in this compound suggests that it may possess NLO properties, though this remains to be experimentally verified.

Waveguide and Photonic Applications

As of now, there is no research available that specifically explores the application of this compound in waveguide and photonic devices.

Role in Supramolecular Assemblies and Self-Assembled Systems

The molecular structure of this compound lends itself to forming ordered structures through non-covalent interactions, a cornerstone of supramolecular chemistry. While direct studies on the self-assembly of this specific compound are not prevalent, research on its close derivatives provides significant insight into its potential behavior.

The presence of a hydroxyl group as a hydrogen bond donor and the nitrile group and the oxygen atom of the hydroxyl group as potential hydrogen bond acceptors allows for the formation of intricate hydrogen-bonding networks. Furthermore, the planar and electron-rich naphthalene and benzene rings can participate in π-π stacking interactions.

Studies on analogous compounds, such as Betti base derivatives, have demonstrated the formation of complex supramolecular structures. For instance, the crystal structure of 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile reveals that intermolecular C-H···N hydrogen bonds link the molecules into helical chains. nih.gov This self-assembly is further stabilized by intramolecular O-H···N and C-H···O hydrogen bonds. nih.gov Similarly, the crystal structure of 4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile shows that intermolecular C–H···N hydrogen bonds lead to the formation of centrosymmetric dimers, with an additional intramolecular O–H···N hydrogen bond stabilizing the molecular conformation. nih.gov

In another related compound, N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide , molecules are linked by O-H···O hydrogen bonds, creating chains that are further stabilized by π-π interactions between the aromatic rings. nih.gov A supramolecular macrocycle has also been shown to recognize benzonitrile derivatives through C-H···N hydrogen bonds and π-π stacking interactions. nih.gov These examples strongly suggest that this compound is a promising candidate for the rational design of novel supramolecular architectures.

| Compound Name | Dihedral Angle between Naphthalene and Benzene Rings | Key Intermolecular Interactions |

| 4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile | 81.25° nih.gov | C-H···N hydrogen bonds forming helical chains nih.gov |

| 4-[(2-Hydroxy-1-naphthyl)(piperidin-1-yl)methyl]benzonitrile | 75.31° nih.gov | C-H···N hydrogen bonds forming centrosymmetric dimers nih.gov |

| N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide | 82.50° nih.gov | O-H···O hydrogen bonds and π-π interactions nih.gov |

Structure Property Relationship Spr Investigations

Impact of Substituent Effects on Photophysical and Electronic Properties

The photophysical and electronic properties of molecules based on the hydroxynaphthyl benzonitrile (B105546) scaffold are highly sensitive to the nature and position of substituents. The introduction of different functional groups can significantly alter the electronic distribution, energy levels, and ultimately, the material's absorption and emission characteristics.

Studies on analogous donor-acceptor systems demonstrate that modifying substituents is a powerful strategy for tuning properties. For instance, in related naphthalene (B1677914) diimide (NDI) systems, varying the terminal substituent from an electron-withdrawing group (EWG) like nitrobenzene (B124822) to an electron-donating group (EDG) like methoxybenzene can systematically shift the emission wavelength. nih.gov This principle is directly applicable to the 4-(2-Hydroxynaphthalen-1-yl)benzonitrile framework. Adding further electron-withdrawing groups to the benzonitrile moiety would be expected to red-shift the absorption and emission spectra due to a stronger intramolecular charge-transfer (ICT) character. Conversely, enhancing the electron-donating strength of the hydroxynaphthalene part, for example, by adding methoxy (B1213986) groups, would likely produce a similar bathochromic shift.

Research on other chromophores confirms these trends. In derivatives of 2-hydroxynaphthalene, the presence of different substituents on an attached phenyl ring, whether electron-donating or electron-withdrawing, can cause blue-shifts or red-shifts in the fluorescence maxima depending on the specific electronic interactions. dergipark.org.tr For example, studies on azo derivatives of 2-hydroxynaphthalene show that the electronic absorption spectra exhibit a band in the UV region (247–326 nm) attributed to π–π* transitions and a second band in the visible region (335–635 nm) assigned to an n–π* transition with significant charge-transfer character. nih.gov The position of this second band is particularly sensitive to substituent effects.

The following table summarizes the expected impact of substituents on the photophysical properties of a generic D-A naphthalene-benzonitrile system.

| Substituent Type on Benzonitrile Ring | Substituent Type on Naphthalene Ring | Expected Effect on Emission Wavelength | Rationale |

| Stronger Electron-Withdrawing Group (e.g., -NO₂) | Unchanged | Red Shift (Bathochromic) | Enhances intramolecular charge transfer (ICT). uea.ac.uk |

| Weaker Electron-Withdrawing Group | Unchanged | Blue Shift (Hypsochromic) | Reduces intramolecular charge transfer (ICT). |

| Unchanged | Stronger Electron-Donating Group (e.g., -OCH₃) | Red Shift (Bathochromic) | Enhances intramolecular charge transfer (ICT). nih.gov |

| Unchanged | Weaker Electron-Donating Group | Blue Shift (Hypsochromic) | Reduces intramolecular charge transfer (ICT). |

These substituent-induced modifications provide a clear pathway for the rational design of materials with tailored optical responses.

Correlation between Molecular Conformation and Spectroscopic Behavior

The three-dimensional arrangement of the naphthalene and benzonitrile rings is a critical determinant of the spectroscopic properties of this compound. The dihedral angle between the two aromatic systems governs the extent of π-conjugation, which directly influences the energy of electronic transitions.